1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61447-57-2 |
|---|---|
Molecular Formula |
C15H13FN2 |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13FN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
AKKLJYHXPMUYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Pathway Analysis of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline and Analogues
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing the pyrazoline scaffold have long been established, providing reliable and well-understood routes to these heterocyclic compounds.
Cyclocondensation Reactions of α,β-Unsaturated Ketones (Chalcones) with Hydrazine (B178648) Derivatives
The most prevalent and classical method for the synthesis of 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. nih.govthepharmajournal.com This reaction is a cornerstone of pyrazoline synthesis due to its versatility, simplicity, and the ready availability of the starting materials. thepharmajournal.com The general reaction involves the condensation of an aryl ketone with an aromatic aldehyde to form a chalcone (B49325), which then undergoes cyclization with a hydrazine. thepharmajournal.com
The synthesis of 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline specifically begins with the Claisen-Schmidt condensation of acetophenone (B1666503) and 4-fluorobenzaldehyde (B137897) to produce the precursor chalcone, (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine (B124118) to yield the final pyrazoline product.
Specific Reaction Conditions and Catalysis for this compound Synthesis
The cyclization of the chalcone precursor with phenylhydrazine to form this compound is typically conducted under acidic or basic conditions. Glacial acetic acid is a commonly used catalyst, facilitating the reaction in a solvent such as ethanol (B145695). thepharmajournal.comdergipark.org.trscispace.com The reaction mixture is generally heated under reflux for several hours to ensure completion. thepharmajournal.com
The choice of catalyst and solvent can significantly influence the reaction rate and yield. For instance, the use of glacial acetic acid not only catalyzes the reaction but also serves as a suitable solvent in some protocols. scispace.com The reaction progress is often monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, which causes the pyrazoline derivative to precipitate. The resulting solid can then be filtered, dried, and recrystallized from a suitable solvent like ethanol to obtain the pure product. thepharmajournal.com
| Reactants | Catalyst | Solvent | Conditions | Yield |
| (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one, Phenylhydrazine | Glacial Acetic Acid | Ethanol | Reflux, 4-6 hours | Good to Excellent |
| (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one, Phenylhydrazine | Sodium Hydroxide (B78521) | Ethanol | Stirred at room temp. | High |
Mechanistic Investigations of the Cyclization Reaction
The mechanism for the formation of 2-pyrazolines from chalcones and hydrazines is well-documented. researchgate.netnih.gov The reaction is initiated by a nucleophilic attack of the hydrazine derivative on the carbonyl carbon of the chalcone. This is followed by a dehydration step to form a hydrazone intermediate. researchgate.net
The key ring-closing step involves an intramolecular Michael addition, where the second nitrogen atom of the hydrazone attacks the β-carbon of the α,β-unsaturated system. dergipark.org.tr This cyclization results in the formation of the five-membered pyrazoline ring. researchgate.netrsc.org The reaction is often acid-catalyzed, which protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack. researchgate.net
The proposed mechanism proceeds as follows:
Hydrazone Formation: Phenylhydrazine attacks the carbonyl carbon of the chalcone, followed by proton transfer and elimination of a water molecule to form the corresponding phenylhydrazone intermediate.
Cyclization: The lone pair of electrons on the second nitrogen atom of the phenylhydrazone intermediate performs a nucleophilic attack on the electrophilic β-carbon of the conjugated system.
Protonation: The resulting enolate is protonated, typically by the solvent or the acid catalyst, to yield the final stable 1,3,5-trisubstituted 2-pyrazoline (B94618) product. nih.gov
Alternative Ring-Closing Reactions to Pyrazoline Scaffolds
While the reaction of chalcones with hydrazines is the most common route, other methods exist for constructing the pyrazoline ring. One notable alternative is the 1,3-dipolar cycloaddition reaction. nih.gov This involves the reaction of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), with a dipolarophile containing a carbon-carbon double bond. This method provides a direct route to the pyrazoline skeleton.
Other less common but viable strategies include:
The reaction of alkyl dihalides with primary amines and hydrazines, which can proceed via a simple and efficient cyclocondensation. organic-chemistry.org
Copper(II)-catalyzed cyclization of N-propargyl hydrazones, which forms the pyrazoline ring through an intramolecular C-N bond formation. organic-chemistry.org
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds, including pyrazolines. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes, and frequently resulting in higher yields and cleaner products compared to conventional heating methods. nih.govresearchgate.net
For the synthesis of this compound and its analogues, microwave irradiation can be applied to the classical cyclocondensation reaction. nih.gov In a typical procedure, the chalcone and phenylhydrazine are mixed in a suitable solvent, often ethanol with a catalytic amount of acetic acid, and subjected to microwave irradiation for a few minutes. ijpsdronline.com In some cases, the reaction can be performed under solvent-free conditions on a solid support like alumina, further enhancing its green credentials. researchgate.net
A one-pot, three-component synthesis under microwave irradiation has also been reported for similar fluorinated pyrazolines, where an acetophenone derivative, an aldehyde, and a hydrazine are reacted together in a single step, streamlining the process significantly. mdpi.com
| Method | Reactants | Conditions | Time | Advantages |
| Conventional | Chalcone, Phenylhydrazine, Acetic Acid, Ethanol | Reflux | 3-6 hours | Well-established, reliable |
| Microwave-Assisted | Chalcone, Phenylhydrazine, Acetic Acid, Ethanol | Microwave Irradiation (e.g., 240-350 W) | 50-400 seconds | Rapid, high yield, clean reaction |
| Microwave-Assisted One-Pot | Acetophenone, 4-Fluorobenzaldehyde, Phenylhydrazine, NaOH, Ethanol | Microwave Irradiation (e.g., 180 W) | 2 minutes | High efficiency, one-step process |
One-Pot and Multicomponent Reaction Methodologies
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for synthesizing complex molecules like pyrazolines from simple precursors in a single step, thereby reducing waste, saving time, and improving atom economy. acs.org The synthesis of pyrazoline derivatives is often achieved through a three-component reaction involving a substituted acetophenone, a substituted benzaldehyde, and a hydrazine derivative. longdom.orgfip.org
This approach is particularly effective for producing fluorinated pyrazolines. For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, an analogue of the target compound, was successfully performed via a one-pot, three-component reaction under microwave irradiation. mdpi.com In this procedure, 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenyl hydrazine react in ethanol with a sodium hydroxide catalyst. mdpi.com The reaction proceeds through the in-situ formation of a chalcone intermediate, which then undergoes cyclization with phenylhydrazine to yield the final pyrazoline product. fip.org Microwave assistance significantly accelerates the reaction, often reducing the time to mere minutes. fip.orgmdpi.com This methodology avoids the need to isolate intermediates, streamlining the synthetic process. beilstein-journals.org
Similarly, other pyrazoline derivatives have been synthesized using a one-pot method by reacting 4-methoxyacetophenone, various halogen-substituted benzaldehydes, and phenylhydrazine under basic conditions with microwave irradiation. fip.org These methods highlight the versatility of MCRs in accessing a diverse range of substituted pyrazolines efficiently. longdom.orgbeilstein-journals.org
Table 1: Examples of One-Pot Synthesis of Pyrazoline Analogues
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| 1-Acetylnaphthalene | 4-Fluorobenzaldehyde | Phenyl hydrazine | NaOH, Ethanol, Microwave (180W, 2 min) | Fluorinated N-phenyl pyrazoline | mdpi.com |
| 4-Methoxyacetophenone | Halogen-substituted benzaldehyde | Phenyl hydrazine | KOH, Ethanol, Microwave (180W, 3-6 min) | Halogenated N-phenyl pyrazoline | fip.org |
| Enaminones | Benzaldehyde | Hydrazine-HCl | Ammonium (B1175870) acetate, Water | 1-H-pyrazole | longdom.org |
Photochemical Synthetic Routes to Pyrazolines
Photochemical methods offer a novel, reagent-free approach to pyrazoline synthesis, providing an alternative to traditional condensation reactions that can generate substantial chemical waste. thieme-connect.comworktribe.comresearchgate.net This strategy often utilizes UV light to trigger the formation of reactive intermediates that lead to the desired heterocyclic products. thieme-connect.com
A key photochemical route to pyrazolines involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with alkenes. thieme-connect.comchim.it Nitrile imines are highly reactive intermediates that are typically not stable enough to be isolated. researchgate.netacs.org While traditionally generated by treating hydrazonoyl halides with a base, an attractive and cleaner alternative is the photolysis of tetrazoles. thieme-connect.comchim.it
Upon irradiation with UV light, 2,5-diaryltetrazoles undergo a cycloreversion reaction to extrude nitrogen gas (N₂), generating a nitrile imine dipole as the sole reactive intermediate. thieme-connect.comresearchgate.net This "photo-click" strategy is highly efficient as nitrogen is the only byproduct, making it an environmentally benign process. thieme-connect.comworktribe.com The generated nitrile imine can then be immediately trapped by a suitable dipolarophile, such as an alkene, in a [3+2] cycloaddition reaction to form the pyrazoline ring. chim.itoup.comwikipedia.org This method allows for the synthesis of a wide array of pyrazoline derivatives with high chemical yields. thieme-connect.comresearchgate.net
The integration of flow chemistry with photochemical synthesis provides a safe, scalable, and highly efficient platform for producing pyrazolines. thieme-connect.comthieme.de In a typical flow setup, a solution of the tetrazole precursor and the alkene dipolarophile is pumped through a transparent reactor coil that is irradiated by a high-intensity light source, such as a UV-A LED. researchgate.netmdpi.com
This continuous flow method offers several advantages over batch processing. mdpi.com Firstly, the small footprint and contained nature of the flow reactor enhance safety by protecting the operator from exposure to high-intensity UV light. thieme.de Secondly, the efficient mixing and consistent light exposure within the narrow tubing of the reactor lead to high reaction efficiency and reproducibility. mdpi.com Finally, the system allows for safe handling of gaseous byproducts like nitrogen and is readily scalable, enabling the production of multigram quantities of the desired pyrazoline product in a short amount of time. thieme-connect.commdpi.com This makes photochemical flow synthesis a robust and industrially valuable approach for accessing these important heterocyclic scaffolds. thieme-connect.comthieme.de
Green Chemistry Principles in Pyrazoline Synthesis (e.g., Deep Eutectic Solvents)
In line with the principles of green chemistry, significant efforts have been made to replace volatile and toxic organic solvents in pyrazoline synthesis. bhu.ac.in Deep Eutectic Solvents (DESs) have emerged as a promising class of green reaction media due to their low toxicity, biodegradability, low cost, and non-flammability. bhu.ac.inthieme-connect.com DESs are mixtures of two or more compounds, typically a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen-bond donor (like urea (B33335) or glycerol), which have a melting point lower than the individual components. bhu.ac.in
The synthesis of 1,3,5-trisubstituted pyrazolines has been successfully carried out using a choline chloride:glycerol (1:2) mixture as both the solvent and catalyst. bhu.ac.in This method, involving the reaction of chalcones with phenyl hydrazine, avoids the use of hazardous catalysts and volatile organic compounds (VOCs). bhu.ac.in The hydrogen-bond donating ability of the DES is believed to facilitate the cyclization reaction, leading to high yields. bhu.ac.in
Furthermore, the combination of DES with other green techniques, such as ultrasound irradiation, can dramatically improve reaction efficiency. For example, the synthesis of pyrazolines in a benzalkonium chloride:urea based DES under ultrasound completed in one hour at room temperature, compared to 15 hours at elevated temperatures using conventional glacial acetic acid. The DES can often be recycled and reused multiple times with minimal loss in activity, further enhancing the sustainability of the process. researchgate.net
Table 2: Comparison of Conventional vs. DES-Mediated Pyrazoline Synthesis
| Solvent | Method | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Glacial Acetic Acid | Thermal | >80 °C | 15 hr | Lower | |
| DES (BZK:Urea) | Thermal | >80 °C | 4 hr | Higher | |
| DES (BZK:Urea) | Ultrasonic | Room Temp | 1 hr | ~88% | |
| Choline Chloride:Glycerol | Thermal | - | 1.5 hr | 87% | bhu.ac.in |
Post-Synthetic Modification and Derivatization Strategies for the Pyrazoline Core
The pyrazoline scaffold serves as a versatile building block that can be further modified to generate a diverse library of derivatives with varied properties. rdd.edu.iqnih.govresearchgate.net These post-synthetic modifications can target different positions on the heterocyclic ring, particularly the nitrogen atom at the 1-position or the C4-C5 single bond.
One of the most common derivatization strategies is the oxidative aromatization of the 2-pyrazoline ring to form the corresponding aromatic pyrazole (B372694). mdpi.com This transformation can be achieved using various oxidizing agents. For example, heating a fluorinated pyrazoline in glacial acetic acid results in its conversion to the more stable 1-phenyl-3-(aryl)-5-(4-fluorophenyl)-1H-pyrazole. mdpi.com This aromatization changes the core structure and its electronic properties, which can significantly impact its biological activity.
Another key strategy involves the functionalization of the nitrogen atom at the 1-position. The N-H of a 1-unsubstituted pyrazoline or the N-phenyl group can be replaced or modified. For instance, various 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazoline derivatives have been synthesized by reacting the pyrazoline core with thiosemicarbazide (B42300). nih.gov Similarly, acylation reactions can be performed, such as the introduction of a benzoyl group at the N1 position to yield 1-benzoyl-2-pyrazoline derivatives. nih.gov These modifications allow for the introduction of new functional groups and the exploration of structure-activity relationships. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Investigations of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For pyrazoline systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular architecture.
Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns of the Pyrazoline Ring and Substituents
The ¹H NMR spectrum of pyrazoline derivatives provides crucial information about the protons of the heterocyclic ring and the attached substituents. The protons on the pyrazoline ring, specifically at the C4 and C5 positions, typically exhibit a characteristic AMX spin system, leading to distinct multiplets. researchgate.net
For a closely related analogue, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, the aliphatic protons of the pyrazoline ring show specific signals. mdpi.com The two diastereotopic protons at the C4 position (H4a and H4b) appear as separate signals, often as doublets of doublets, due to both geminal and vicinal coupling. In this analogue, these protons resonate at approximately δ 3.36 and 4.07 ppm, with a geminal coupling constant (²JHH) of around 17.0 Hz. mdpi.com The proton at the C5 position (H5) typically appears further downfield, around δ 5.30 ppm, and is also split into a doublet of doublets due to vicinal coupling with the C4 protons. mdpi.com
The aromatic protons of the phenyl and 4-fluorophenyl substituents give rise to signals in the aromatic region of the spectrum, typically between δ 6.8 and 8.0 ppm. The protons on the 4-fluorophenyl ring often show additional coupling to the fluorine atom. mdpi.com For instance, the protons ortho to the fluorine atom may appear as a triplet due to both vicinal proton-proton coupling and a two-bond fluorine-proton coupling (²JHF). The protons meta to the fluorine may appear as a doublet of doublets due to vicinal proton-proton coupling and a three-bond fluorine-proton coupling (³JHF). mdpi.com
Table 1: Representative ¹H NMR Data for the Pyrazoline Ring of a 1-Phenyl-5-(4-fluorophenyl)-2-pyrazoline Analogue mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4a | ~3.36 | dd | Jgem = ~17.0, Jvic = ~variable |
| H4b | ~4.07 | dd | Jgem = ~17.0, Jvic = ~variable |
| H5 | ~5.30 | dd | Jvic = ~variable, Jvic = ~variable |
Carbon (¹³C) NMR Spectroscopy: Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline analogues, the carbon atoms of the pyrazoline ring have characteristic chemical shifts. The C3 carbon, being part of a C=N double bond, is significantly deshielded and appears downfield, typically in the range of δ 147-154 ppm. mdpi.commdpi.com The aliphatic C4 and C5 carbons resonate at higher fields, with the C4 (CH₂) carbon appearing around δ 40-46 ppm and the C5 (CH) carbon at approximately δ 62-64 ppm. mdpi.commdpi.com
The carbon atoms of the aromatic rings appear in the range of δ 113-162 ppm. mdpi.com The carbons of the 4-fluorophenyl ring exhibit coupling with the fluorine atom, which is a valuable tool for signal assignment. The carbon directly bonded to the fluorine (C-F) shows a large one-bond coupling constant (¹JCF) of around 244-249 Hz. mdpi.commdpi.com Carbons two, three, and even four bonds away from the fluorine can also show smaller coupling constants (²JCF, ³JCF, and ⁴JCF), which aids in the complete assignment of the aromatic signals. mdpi.commdpi.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrazoline Ring in 1-Phenyl-2-pyrazoline Analogues mdpi.commdpi.com
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~147 - 154 |
| C4 | ~40 - 46 |
| C5 | ~62 - 64 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR techniques are essential for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. For this compound analogues, HSQC would show correlations between the H4 protons and the C4 carbon, and between the H5 proton and the C5 carbon. mdpi.comsemanticscholar.org This allows for the unambiguous assignment of these aliphatic signals.
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine-Containing Analogues
For fluorine-containing compounds like this compound, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F chemical shift is very sensitive to the electronic environment, and the presence of a single fluorine atom gives rise to a sharp signal. The chemical shift of the fluorine atom in the 4-fluorophenyl group provides information about the electronic effects of the pyrazoline ring.
Furthermore, the coupling of the fluorine atom to nearby protons and carbons, as observed in ¹H and ¹³C NMR spectra, is a key feature. The magnitude of these coupling constants (JHF and JCF) can provide conformational information. As mentioned earlier, the fluorine atom can couple with protons and carbons up to four bonds away. mdpi.com The analysis of these coupling patterns in both ¹H and ¹³C NMR spectra, in conjunction with ¹⁹F NMR data, allows for a detailed structural and electronic characterization of the molecule. mdpi.com
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, particularly FT-IR, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound analogues displays characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups. These bands serve as a molecular fingerprint, confirming the presence of the pyrazoline core and the aromatic substituents.
Key vibrational bands observed in the FT-IR spectra of such pyrazoline derivatives include: mdpi.comnih.gov
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, often in the range of 3050-3080 cm⁻¹. mdpi.com
C=N Stretching: The imine bond of the pyrazoline ring gives rise to a characteristic absorption band in the region of 1590-1610 cm⁻¹. mdpi.comnih.gov
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and 4-fluorophenyl rings appear in the range of 1450-1600 cm⁻¹. mdpi.com
C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is typically found in the region of 1340-1380 cm⁻¹. mdpi.comnih.gov
C-F Stretching: The strong absorption band for the carbon-fluorine bond in the 4-fluorophenyl group is usually observed in the range of 1220-1240 cm⁻¹. mdpi.commdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound Analogues mdpi.comnih.gov
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3050 - 3080 |
| C=N (Pyrazoline) | Stretching | ~1590 - 1610 |
| Aromatic C=C | Stretching | ~1450 - 1600 |
| C-N | Stretching | ~1340 - 1380 |
| C-F | Stretching | ~1220 - 1240 |
Raman Spectroscopy
While specific Raman spectroscopic data for this compound is not extensively detailed in the reviewed literature, analysis of structurally similar compounds, such as 3-(4-Fluorophenyl)-1H-pyrazole, provides insight into the expected vibrational modes. spectrabase.com Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a valuable tool for probing the vibrational, rotational, and other low-frequency modes in a molecule.
For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its key functional groups. These would include:
Aromatic C-H stretching: Vibrations from the phenyl and fluorophenyl rings.
C=C stretching: Bands associated with the aromatic rings.
C=N stretching: A characteristic peak for the imine bond within the pyrazoline ring.
C-N stretching: Vibrations from the single bonds involving nitrogen in the heterocyclic ring.
C-F stretching: A distinct band from the carbon-fluorine bond on the fluorophenyl group.
Ring deformation modes: Complex vibrations corresponding to the puckering and breathing of the pyrazoline and aromatic rings.
The position and intensity of these peaks would provide a detailed fingerprint of the molecule, confirming the presence of these functional groups and offering information about the molecular symmetry and electronic environment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of pyrazoline compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and confirming its molecular formula. For this compound (Molecular Formula: C₁₅H₁₃FN₂), the theoretical exact mass can be calculated with high precision.
While the direct HR-MS data for the title compound is not specified, analysis of closely related fluorinated pyrazolines demonstrates the power of this technique. For instance, the compound 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole was analyzed via HR-MS, with its mass found at an m/z of 365.4434. mdpi.com Another study on a similar pyrazole (B372694) derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, reported an [M+H]⁺ ion at m/z 365.1417. mdpi.comresearchgate.net These examples underscore the capability of HR-MS to yield mass measurements accurate to several decimal places, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Compound | Molecular Formula | Ion Type | Observed m/z | Reference |
|---|---|---|---|---|
| This compound | C₁₅H₁₃FN₂ | [M]⁺ | 240.1063 (Calculated) | N/A |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₅H₁₉FN₂ | [M]⁺ | 365.4434 | mdpi.com |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | C₂₅H₁₇FN₂ | [M+H]⁺ | 365.1417 | mdpi.comresearchgate.net |
Fragmentation Pathways of Pyrazoline Compounds
The fragmentation patterns observed in electron ionization (EI) mass spectrometry provide valuable structural information about pyrazoline derivatives. The fragmentation is heavily dependent on the substituents and their positions on the pyrazoline ring. researchgate.net
For a typical 1,3,5-triaryl-2-pyrazoline, the molecular ion peak [M]⁺ is generally observed. The subsequent fragmentation often involves the cleavage of the heterocyclic pyrazoline ring. researchgate.netresearchgate.net Common fragmentation pathways for this compound would likely include:
Initial Ionization: Formation of the molecular ion [C₁₅H₁₃FN₂]⁺.
Ring Cleavage: The pyrazoline ring can undergo cleavage in several ways. A common pathway involves the loss of radicals or neutral molecules, leading to the formation of stable fragment ions.
Formation of Key Fragments: Characteristic fragment ions would correspond to the substituent groups. We would expect to see ions such as:
The fluorophenyl cation [C₆H₄F]⁺.
The phenyl cation [C₆H₅]⁺.
Ions resulting from the cleavage of the N-N bond and subsequent rearrangements.
Fragments containing the C=N-N=C conjugated system.
Studies on related pyrazolines show the generation of substituted pyrazoline ions followed by ring fragmentation. researchgate.net The specific fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation and differentiation from isomers.
Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)
Electronic spectroscopy reveals the photophysical properties of pyrazoline compounds, which are renowned for their fluorescence. mdpi.com These properties arise from the extended π-conjugated system that includes the aromatic rings and the pyrazoline heterocycle.
Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions
Pyrazoline derivatives typically exhibit strong absorption bands in the UV-Visible region of the electromagnetic spectrum. These absorptions are primarily attributed to π → π* and n → π* electronic transitions. mdpi.com The lowest energy absorption band, which is responsible for the color and fluorescence of these compounds, is generally assigned to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π → π* transition of the conjugated system. researchgate.net
The position of the maximum absorption wavelength (λmax) is influenced by the nature of the substituents on the aromatic rings and the solvent polarity. In a study of 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, absorption peaks were observed at 208, 244, 265, and 434 nm in ethanol (B145695). mdpi.com For a related fluorinated pyrazoline, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, λmax values were recorded at 239 and 385 nm in methanol (B129727). mdpi.com These findings suggest that this compound would also display a significant absorption band in the 350-400 nm range.
| Compound | Solvent | λmax (nm) | Assigned Transition | Reference |
|---|---|---|---|---|
| Generic Pyrazoline Derivatives | Acetonitrile | ~381 | S₀ → S₁ (π → π) | researchgate.net |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Methanol | 239, 385 | π → π | mdpi.com |
| 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline | Ethanol | 434 | n → π* / π → π* | mdpi.com |
Fluorescence and Luminescence Properties: Excitation and Emission Spectra
The most notable photophysical characteristic of 1,3,5-triaryl-2-pyrazolines is their strong fluorescence, typically in the blue-green region of the visible spectrum. researchgate.net This property makes them useful as fluorescent probes and materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net After absorbing light and reaching an excited electronic state, the molecule relaxes to the ground state by emitting a photon, a process known as fluorescence.
The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum (λem) and quantum yield (Φf), are highly sensitive to the molecular structure and the polarity of the solvent. Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum. researchgate.net
While many pyrazoline derivatives are highly emissive in dilute solutions, their fluorescence can be quenched in the solid state due to intermolecular interactions. researchgate.netnih.gov However, specific structural modifications, such as the introduction of fluorine atoms, can lead to high emission efficiency even in the solid state by impeding molecular motion and blocking non-radiative decay channels. researchgate.netnih.gov For example, 1,3,5-triphenyl-2-pyrazoline is known to emit a strong blue light with a λmax of approximately 460 nm. nih.gov Given its structure, this compound is expected to be a strong fluorophore, with emission characteristics modulated by its specific substitution pattern.
Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For pyrazoline derivatives, this value is typically determined using a relative comparison method. nih.gov This involves comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized standard compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) (Φf = 0.58 in 0.1 M H₂SO₄). nih.gov
The calculation is performed using the Parker-Rees equation:
Φs = Φr * (Ds / Dr) * (ns² / nr²) * (1 - 10⁻ᴼᴰʳ) / (1 - 10⁻ᴼᴰˢ)
Where:
Φ is the quantum yield.
D is the integrated area under the corrected fluorescence spectrum.
n is the refractive index of the solvent.
OD is the optical density at the excitation wavelength.
The subscripts 's' and 'r' refer to the sample and the reference, respectively. nih.gov
While the specific quantum yield for this compound is not detailed in the available literature, studies on analogous pyrazoline compounds show a wide range of values, which are highly dependent on the molecular structure and the solvent environment. For instance, some novel pyrazoline compounds in chloroform (B151607) have reported high quantum yields of 0.83, 0.76, and 0.78. nih.gov Conversely, the quantum yield for other derivatives can vary significantly with solvent polarity, ranging from as low as 0.01-0.09 in polar solvents like water to as high as 0.66 in nonpolar solvents like tetrahydrofuran. nih.govnih.gov For one pyrazoline derivative, PYDP, a relatively low quantum yield of 0.127 was recorded. nih.gov This variability underscores the sensitivity of the fluorescence efficiency of the pyrazoline core to its electronic environment.
Solvatochromic Behavior Studies
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or fluorescence spectra upon a change in solvent polarity. Studies on pyrazoline derivatives systematically investigate their photophysical properties—such as Stokes shift, fluorescence lifetime, and quantum yield—in a series of solvents with different polarities. pku.edu.cn The solvent polarity is often evaluated using the E_T(30) scale. pku.edu.cn
A key aspect of these studies is to probe the intramolecular charge transfer (ICT) characteristics of the molecule. The change in the dipole moment between the ground state (μg) and the excited state (μe) can be determined from the spectral shifts using theoretical models like the Bilot-Kawaski equation. pku.edu.cn A significant change in the dipole moment upon excitation is a strong indicator of an ICT process, which is often enhanced by the presence of electron-withdrawing groups on the pyrazoline scaffold. pku.edu.cn
For related pyrazoline compounds, a linear correlation has been observed between photophysical properties (Stokes' shift, quantum yield, decay rates) and the E_T(30) solvent polarity value. pku.edu.cn The investigation of solvatochromic behavior provides crucial insights into the nature of the excited state and the influence of the local environment on the molecule's electronic transitions. nih.gov
X-ray Diffraction Analysis for Solid-State Structure
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
While the specific crystal structure for this compound is not available, detailed analysis of the closely related analogue, 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole , provides significant insight into the expected structural features. nih.gov Single-crystal XRD analysis of this analogue reveals its absolute configuration and preferred conformation in the solid state. nih.gov
The pyrazoline ring typically adopts a non-planar, envelope-like configuration. nih.gov The analysis also determines the precise spatial orientation of the substituent phenyl and fluorophenyl rings relative to the central heterocyclic core. These orientations are defined by dihedral angles. For the bis(fluorophenyl) analogue, the dihedral angle between the pyrazole ring and the N1-phenyl ring is 11.50 (9)°. nih.gov The two fluorophenyl rings are significantly twisted relative to each other, with a dihedral angle of 66.34 (8)°. nih.gov The dihedral angles between the N1-phenyl ring and the two fluorophenyl groups are 77.7 (6)° and 16.7 (5)°, respectively. nih.gov
Table 1: Crystallographic Data for the Analogue 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₁₆F₂N₂ |
| Formula Weight | 334.36 |
| Crystal System | Monoclinic |
| Space Group | P1 |
| a (Å) | 12.2880 (3) |
| b (Å) | 13.1678 (3) |
| c (Å) | 11.3245 (3) |
| β (°) | 112.661 (3) |
| Volume (ų) | 1690.91 (7) |
| Z | 4 |
Note: Data presented is for a closely related analogue compound.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. imedpub.com For pyrazoline derivatives, these are typically weak, non-covalent forces. imedpub.com Analysis of related crystal structures shows that weak interactions such as C—H⋯π interactions play a crucial role in stabilizing the crystal structure. nih.gov
Computational Chemistry and Theoretical Modeling of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline Derivatives
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) have become a standard approach for studying pyrazoline derivatives due to their balance of computational cost and accuracy. nih.govnih.gov These calculations allow for a detailed exploration of the molecule's optimized geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For pyrazoline derivatives, DFT calculations are frequently employed to determine the most stable three-dimensional conformation, known as geometric optimization. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311G** to achieve reliable results for the structural parameters of these compounds. nih.govmdpi.com
Beyond structural parameters, DFT is used to calculate various electronic properties that govern the molecule's behavior. These properties include total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's stability, polarity, and intermolecular interactions. nih.govmdpi.com
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C=N | ~1.28 - 1.30 |
| N-N | ~1.37 - 1.39 | |
| C-N (Phenyl) | ~1.40 - 1.42 | |
| C-C (Pyrazoline) | ~1.50 - 1.55 | |
| Bond Angles (°) | C-N-N | ~110 - 112 |
| C-C-N | ~102 - 105 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distributions)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.govajchem-a.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. For pyrazoline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distributions. mdpi.comresearchgate.net
The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions. In many 1,3,5-trisubstituted pyrazolines, the HOMO is often localized on the phenyl group at the N-1 position, while the LUMO is distributed across the pyrazoline ring and the substituent at the C-3 position. This distribution indicates a potential intramolecular charge transfer (ICT) upon electronic excitation, which is fundamental to their fluorescent properties.
Table 2: Calculated FMO Energies and Reactivity Descriptors Note: The values are illustrative, based on typical DFT calculations for substituted pyrazolines.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.2 to -5.5 |
| LUMO Energy | ELUMO | - | -2.1 to -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |
| Chemical Potential | µ | (EHOMO+ELUMO)/2 | ~ -4.0 |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 2.1 |
| Electrophilicity Index | ω | µ²/2η | ~ 3.8 |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electric charge within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. acu.edu.inresearchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ajchem-a.comresearchgate.net
In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. acu.edu.in
For 1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline, MEP analysis would likely show negative potential localized around the nitrogen atoms of the pyrazoline ring and the fluorine atom of the fluorophenyl group, identifying these as potential sites for electrophilic interactions. ajchem-a.com The hydrogen atoms of the phenyl rings would exhibit positive potential. These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking, which influence crystal packing and biological activity. acu.edu.in
Spectroscopic Property Predictions and Validation
Computational methods are widely used to predict various spectroscopic properties, providing a theoretical basis for interpreting experimental data.
The electronic transitions that give rise to UV-Visible absorption and fluorescence emission in pyrazoline derivatives can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
The results of TD-DFT calculations can be used to generate theoretical UV-Vis absorption spectra, which can then be compared with experimental data. researchgate.net The calculated wavelength of maximum absorption (λmax) typically corresponds to the HOMO→LUMO transition. researchgate.net Similarly, by optimizing the geometry of the first excited state, it is possible to simulate fluorescence emission spectra. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of fluorescent molecules and can also be estimated computationally. These simulations are vital for understanding the photophysical behavior of pyrazoline-based fluorophores. bohrium.com
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. jocpr.com By performing a frequency calculation on the optimized molecular geometry, one can obtain the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These calculated frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions of different functional groups. ajchem-a.com
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental FT-IR and Raman spectra. nih.govmdpi.com The comparison between theoretical and experimental vibrational spectra aids in the definitive assignment of spectral bands to specific molecular vibrations. ajchem-a.com For this compound, this analysis would help assign characteristic vibrations such as C=N stretching of the pyrazoline ring, C-F stretching, and various C-H and C=C vibrations of the aromatic rings. semanticscholar.orgmdpi.com
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Pyrazoline Derivative Note: Based on data for similar pyrazoline structures.
| Vibrational Assignment | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) |
| Aromatic C-H stretch | ~3060 | ~3058 |
| C=N stretch (Pyrazoline) | ~1595 | ~1596-1602 |
| Aromatic C=C stretch | ~1490 | ~1481-1496 |
| C-N stretch | ~1345 | ~1341 |
| C-F stretch | ~1225 | ~1224-1230 |
Photophysical Property Modeling
The unique photophysical properties of pyrazoline derivatives, such as fluorescence, are central to their application in materials science and as biological probes. Computational modeling allows for a detailed exploration of the electronic transitions and decay pathways that govern these properties.
Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a key characteristic of many pyrazoline derivatives. Computational models are highly effective at predicting and explaining these environmental effects. Time-dependent density functional theory (TD-DFT) combined with a polarizable continuum model (PCM) is a common approach to simulate the behavior of fluorophores in different solvents. clemson.edu
This method allows researchers to predict absorption and emission wavelengths in various media, such as toluene (B28343) and cyclohexane, by modeling the solvent as a continuous dielectric medium. clemson.edu By comparing the calculated results with experimental spectra, researchers can validate the computational parameters, such as the choice of exchange-correlation functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-31G(d,p)). clemson.edu These studies help to understand how the dipole moment of the molecule changes between the ground and excited states and how it interacts with the solvent's polarity, providing a foundational understanding of the observed solvatochromic shifts.
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical switching. researchgate.net Theoretical calculations, particularly those based on density functional theory (DFT), are used to predict the NLO response of molecules like this compound. researchgate.net
Key NLO properties calculated include the first static hyperpolarizability (β), electric dipole moment (μ), and polarizability (α). researchgate.net DFT methods with specific functionals, such as B3LYP, B3PW91, and M06-2X, are employed to determine these properties. researchgate.net Studies on related structures like fluorophenylpyridines have shown that computational methods can effectively predict NLO activity. researchgate.net For pyrazoline derivatives, theoretical calculations can correlate molecular structure with NLO properties, suggesting that these compounds can have potential applications in the photonics industry. These computational screenings can guide synthetic efforts toward molecules with enhanced NLO responses.
Molecular Dynamics and Ligand-Target Interactions
The therapeutic potential of this compound derivatives is often evaluated through their interaction with specific biological macromolecules. Molecular dynamics and docking simulations are powerful computational techniques used to predict and analyze these interactions at an atomic level.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating its binding affinity. This technique is widely used to screen pyrazoline derivatives against various therapeutic targets.
Estrogen Receptor α (ERα): Pyrazoline and pyrazole (B372694) derivatives have been investigated as potential agents against breast cancer by targeting the human estrogen receptor alpha (ERα). semanticscholar.org Molecular docking studies have shown that fluorinated pyrazole compounds can exhibit a strong binding affinity to ERα, comparable to native ligands like 4-hydroxytamoxifen (B85900) (4-OHT). semanticscholar.orgresearchgate.net These simulations identify key interactions, such as hydrogen bonds with residues like Glu353 and Arg394, which are essential for binding to the receptor's ligand-binding domain. researchgate.net
Acetylcholinesterase (AChE): As potential treatments for neurodegenerative disorders, pyrazoline derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors. nih.govacs.org Docking studies have been performed on various pyrazoline analogues to assess their binding affinity within the active site of human AChE. nih.govacs.org The structure-activity relationship for some thiazolyl-pyrazoline series showed that derivatives with a 4-fluorophenyl group had notable inhibitory activity, though other substituents like 4-chlorophenyl resulted in greater potency. nih.govacs.org
Urease and α-Glucosidase: Certain 1,3,5-triaryl-2-pyrazoline derivatives have been identified as potent dual inhibitors of urease and α-glucosidase, enzymes relevant to ulcers and diabetes, respectively. nih.govacs.org Molecular docking simulations help to elucidate the binding modes of these compounds within the active sites of both enzymes. These in silico studies support experimental findings and provide a structural basis for the observed inhibitory activity. nih.govacs.org
Monoamine Oxidase (MAO): Pyrazoline derivatives have also been explored as inhibitors of monoamine oxidase (MAO), a target for treating depression and Parkinson's disease. nih.gov Molecular docking studies have been conducted to assess the binding affinity of pyrazolines against both MAO-A and MAO-B isoforms, helping to understand the structural requirements for potent and selective inhibition. nih.govjddtonline.info
The table below summarizes representative findings from molecular docking studies of pyrazoline derivatives with various biological targets.
| Target Enzyme | Pyrazoline Derivative Class | Key Finding/Interaction | Reference |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Fluorinated Pyrazoles | Binding affinity of -10.61 Kcal/mol; potential interactions with Glu353 and Arg394. | semanticscholar.orgresearchgate.net |
| Acetylcholinesterase (AChE) | Thiazolyl-Pyrazolines | Docking scores like -6.547 kcal/mol; interactions with residues such as Tyr341. | nih.gov |
| Urease | 1,3,5-Triaryl-2-Pyrazolines | Identified as potent inhibitors through in silico screening. | nih.govacs.org |
| α-Glucosidase | 1,3,5-Triaryl-2-Pyrazolines | Docking results support potent dual inhibitory activity. | nih.govacs.org |
| Monoamine Oxidase B (MAO-B) | Thiocarbamoyl-Pyrazolines | Docking studies performed to assess binding affinity for anti-Alzheimer activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govresearchgate.netresearchgate.net For pyrazoline derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.netnih.gov
These models have been used to understand the structural requirements for various activities, such as antitubercular, anticancer, and carbonic anhydrase inhibition. nih.govresearchgate.netnih.govijper.org For a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles evaluated for antimycobacterial activity, CoMFA and CoMSIA models provided significant correlations. researchgate.netnih.gov The models highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bonding features for biological activity. researchgate.netnih.gov Such QSAR models are predictive tools that can be used to estimate the activity of newly designed pyrazoline derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding the rational design of more potent compounds. researchgate.netnih.govijper.org The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (r²) and cross-validated correlation coefficient (q² or r²cv). ijper.org
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical determinants of their physicochemical properties and biological activity. Computational chemistry provides powerful tools to explore the conformational landscape, identify stable isomers, and quantify the energy barriers associated with transitions between different conformations.
The core structure of these derivatives consists of a five-membered pyrazoline ring substituted with phenyl and fluorophenyl groups. X-ray crystallography studies on analogous compounds have established that the 2-pyrazoline (B94618) ring typically adopts a non-planar, envelope conformation. In this arrangement, one of the carbon atoms (usually C4) is puckered out of the plane formed by the other four atoms of the ring. This inherent puckering introduces a degree of conformational complexity.
The primary drivers of conformational isomerism in 1,3-diaryl-2-pyrazolines are the rotations around the single bonds connecting the aryl substituents to the central heterocyclic ring. Specifically, the key dihedral angles are:
τ1 : The torsion angle defining the rotation of the N1-phenyl ring relative to the pyrazoline core.
τ2 : The torsion angle defining the rotation of the C3-(4-fluorophenyl) ring relative to the pyrazoline core.
The orientation of these rings is governed by a delicate balance of steric hindrance between the rings and the pyrazoline core, as well as electronic effects such as conjugation.
Detailed Research Findings from Analogous Structures
While a comprehensive potential energy surface scan for the exact this compound molecule is not extensively documented in publicly available literature, detailed crystallographic and computational studies on closely related analogs provide significant insight into its likely conformational preferences.
Density Functional Theory (DFT) calculations, often employing methods like B3LYP with basis sets such as 6-311G**, are standard for optimizing the geometry of such molecules and predicting their structural parameters. nih.gov These theoretical calculations are frequently validated by comparison with experimental single-crystal X-ray diffraction data.
For instance, in the related compound 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole , the dihedral angle between the envelope-configured pyrazoline ring and the N1-phenyl ring was found to be 11.50 (9)°. nih.gov This near-planar orientation suggests a degree of electronic conjugation between the phenyl ring and the nitrogen lone pair. In the same molecule, the dihedral angles between the N1-phenyl ring and the two fluorophenyl groups are 77.7° and 16.7°. nih.gov
In another similar derivative, 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline , DFT calculations and X-ray analysis revealed that the dihedral angles between the pyrazoline ring and the phenyl rings at positions C3 and C5 are 14.00(2)° and 83.84(3)°, respectively. nih.gov A similar study on 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline showed the mean plane of the pyrazoline ring makes dihedral angles of 18.19 (1)° and 83.51 (4)° with the 4-chlorobenzene and 4-fluorobenzene rings, respectively. nih.gov This data consistently shows that the C3-aryl ring tends to be significantly more twisted out of the pyrazoline plane than the N1-phenyl ring.
| Compound | Dihedral Angle (Ring vs. Pyrazoline Core) | Reference |
|---|---|---|
| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | N1-Phenyl Ring: 11.50° | nih.gov |
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline | C3-(4-chlorophenyl) Ring: 18.19° | nih.gov |
| C5-(4-fluorophenyl) Ring: 83.51° | ||
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | C3-(4-chlorophenyl) Ring: 14.00° | nih.gov |
| C5-(4-methylphenyl) Ring: 83.84° |
Energy Landscape and Rotational Barriers
The energy landscape of these molecules is explored computationally using techniques like relaxed potential energy surface (PES) scans. researchgate.net In this method, a specific dihedral angle (e.g., τ1 or τ2) is systematically varied in steps (e.g., 10° increments), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained conformation. researchgate.net
Plotting the relative energy against the dihedral angle reveals the energy profile for the rotation. This profile allows for the identification of:
Energy Minima : Correspond to the most stable, low-energy conformations (conformers).
Energy Maxima : Represent the transition states between conformers, the peaks of which define the rotational energy barriers.
Reactivity Profiles and Reaction Mechanisms of the 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline Scaffold
Electrophilic and Nucleophilic Reactivity of the Pyrazoline Ring
The reactivity of the 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline ring is multifaceted, presenting sites for both electrophilic and nucleophilic attack.
Nucleophilic Character : The N-1 nitrogen atom, analogous to a pyrrole-type nitrogen, possesses a lone pair of electrons, rendering it nucleophilic. This site can react with various electrophiles. However, reactions such as acylation can sometimes lead to ring cleavage, depending on the conditions and reagents used. chemicalbook.com
Electrophilic Character : The C=N double bond is a key functional group within the ring. The C-3 carbon atom is bonded to two electronegative nitrogen atoms, which withdraws electron density, making it an electrophilic center susceptible to nucleophilic attack.
Reactivity at C4 and C5 : The saturated C4-C5 bond is the primary site for oxidative reactions. The removal of hydrogen atoms from these positions leads to the formation of a stable, aromatic pyrazole (B372694) ring, a process known as oxidative aromatization.
In contrast to the aromatic pyrazole product, where the electron-rich C-4 position is the primary site for electrophilic substitution, the reactivity of the 2-pyrazoline (B94618) ring is dominated by the functional groups present: the N-phenyl amine and the endocyclic C=N imine.
Oxidative Aromatization Reactions to Pyrazoles
One of the most significant reactions of the 2-pyrazoline scaffold is its oxidative aromatization to the corresponding pyrazole. This conversion is thermodynamically favorable as it results in the formation of a stable, six-π-electron aromatic system. researchgate.net This dehydrogenation reaction transforms the this compound into 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole.
Mechanistic Pathways of Pyrazoline to Pyrazole Conversion
The conversion of a 2-pyrazoline to a pyrazole is fundamentally a dehydrogenation reaction involving the removal of two hydrogen atoms from the C-4 and C-5 positions of the pyrazoline ring. While the specifics can vary with the oxidant, a general mechanism involves the following steps:
Initial Hydrogen Abstraction : The reaction is initiated by the abstraction of a hydrogen atom from either the C-4 or C-5 position by the oxidizing agent, which can proceed through a radical or ionic pathway.
Formation of an Intermediate : This initial step generates a radical or cationic intermediate, which is stabilized by the adjacent phenyl and nitrogen groups.
Second Hydrogen Abstraction/Elimination : A second hydrogen atom is removed from the adjacent carbon, or a proton is eliminated.
Aromatization : This final step results in the formation of a new double bond between C-4 and C-5, completing the aromatic π-system of the pyrazole ring. researchgate.net
Computational studies on similar systems suggest that the process can also occur via a concerted mechanism where hydrogen abstraction and addition to the oxidizing agent happen simultaneously. rsc.org
Catalytic Systems for Aromatization
A wide array of reagents and catalytic systems have been developed to efficiently effect the oxidative aromatization of 2-pyrazolines. The choice of oxidant can influence reaction conditions, yields, and compatibility with other functional groups.
| Catalytic System / Reagent | Conditions | Reference |
|---|---|---|
| Lead tetra-acetate | Room temperature | researchgate.net |
| Palladium on Carbon (Pd/C) | Acetic acid | chemicalbook.com |
| DMSO-Iodine-H₂SO₄ | Reflux | orientjchem.org |
| Chloranil | Boiling xylene | publish.csiro.au |
| Electrochemical Oxidation (NaCl mediator) | Biphasic system (aqueous/organic) | rsc.org |
| Oxygen (O₂) in DMSO | Heating | |
| trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane–NH₄Cl–HOAc | Room temperature, water–MeCN | researchgate.net |
Cycloaddition Reactions Involving the Pyrazoline Moiety
While 2-pyrazolines like this compound are most commonly synthesized through [3+2] cycloaddition reactions (e.g., between a nitrile imine and an alkene), their own participation in subsequent cycloaddition reactions is less prevalent. semanticscholar.org The inherent C=N double bond in the 2-pyrazoline ring possesses the electronic characteristics to potentially act as a dipolarophile or a dienophile in reactions with suitable 1,3-dipoles or dienes, respectively.
However, the reactivity of the pyrazoline ring is often dominated by aromatization or ring-opening pathways, which are energetically favorable. Aromatic systems like pyridazine (B1198779) are known to participate in inverse-electron-demand Diels-Alder reactions, but they are generally unreactive in standard Diels-Alder reactions due to their aromatic stability. quora.com The C=N bond within the non-aromatic pyrazoline ring is more akin to a simple imine, but its involvement in cycloadditions is not as extensively documented as its formation. Most literature describes pyrazolines as the products of cycloadditions rather than the starting materials for them. chim.itlibretexts.org
Photoreactivity and Photoinduced Transformations of 2-Pyrazolines
Derivatives of 1,3-diphenyl-2-pyrazoline are well-known for their photochemical properties, including strong fluorescence, which has led to their use as optical brighteners and fluorescent probes. publish.csiro.aupku.edu.cn Upon irradiation with UV or visible light, these compounds can undergo significant chemical transformations.
The major photochemical reaction for 1,3,5-trisubstituted-2-pyrazolines is typically dehydrogenation to the corresponding pyrazole. publish.csiro.aucapes.gov.br However, other pathways, such as photooxidation and ring cleavage, can also occur, particularly depending on the solvent, the presence of oxygen, and the substitution pattern on the ring. researchgate.net
Photolytic Pathways
Several mechanistic pathways have been proposed for the photoinduced transformations of 2-pyrazolines:
Photodehydrogenation to Pyrazoles : This is often the predominant photochemical reaction. Evidence suggests the involvement of singlet oxygen, particularly in sensitized photooxidations. publish.csiro.auresearchgate.net The process results in the aromatization of the pyrazoline ring, yielding the highly stable pyrazole derivative.
Photooxidation and Ring Cleavage : In the presence of oxygen, irradiation can lead to the incorporation of oxygen atoms and subsequent cleavage of the heterocyclic ring. For example, large-scale irradiation of 1,3,5-triphenyl-2-pyrazolines in methanol (B129727) has been shown to yield the corresponding chalcone (B49325), indicating a breakdown of the pyrazoline structure. publish.csiro.au
Electron-Transfer Mechanism : A proposed mechanism for photooxidation involves a light-induced electron transfer from the pyrazoline to an excited-state photosensitizer or oxidant. researchgate.netresearchgate.net This generates a pyrazoline radical cation intermediate. Subsequent proton transfer and further oxidation steps can then lead to the final products. A domino sequence involving a photocatalyzed cycloaddition followed by an oxidative fragmentation has also been described, where the key step is a single electron transfer from the N-1 of the pyrazoline to an excited photocatalyst. acs.org
Photo-induced Electron Transfer (PET) Mechanisms
The this compound scaffold is a component of a broader class of 1,3,5-triarylpyrazolines that are recognized for their distinctive photophysical properties, particularly their utility in fluorescent probes. The fluorescence of these molecules can often be modulated through a photo-induced electron transfer (PET) mechanism. PET is a process where an electron is transferred from a donor to an acceptor molecule in the excited state. wikipedia.org This charge separation event is a form of fluorescence quenching. wikipedia.org
In the context of fluorescent sensors built upon a donor-spacer-acceptor (D-A) framework, the pyrazoline core typically functions as the fluorophore and electron acceptor. nih.gov When a photon excites the pyrazoline fluorophore, an electron is promoted to a higher energy orbital. wikipedia.org If an electron donor is suitably positioned elsewhere on the molecule, an electron can be transferred from the donor to the vacancy in the ground state orbital of the excited pyrazoline. wikipedia.orgnih.gov This process effectively quenches the fluorescence emission. nih.gov
The efficiency of this PET process, and thus the degree of fluorescence quenching, is governed by the thermodynamics of the electron transfer. This is dependent on the excited state energy of the fluorophore and its reduction potential. nih.gov For 1,3,5-triarylpyrazoline systems, it has been observed that substituents on the phenyl ring at the 1-position have a significant impact on the excited state energy, with a lesser effect on the reduction potential of the fluorophore. nih.gov This allows for the fine-tuning of the PET thermodynamics. nih.gov
Upon the binding of an analyte, such as a cation, to the donor part of the molecule, the PET process can be inhibited. This inhibition makes the electron transfer energetically less favorable, leading to a restoration or "turn-on" of the fluorescence emission. nih.gov The enhancement in emission upon analyte binding is a key characteristic of PET-based sensors. nih.gov The general mechanism for PET-based fluorescent probes involves a multi-component system where the fluorophore is connected to a recognition group by a linker that does not participate in conjugation. rsc.org
Reaction Kinetics and Thermodynamics of Pyrazoline Transformations
The pyrazoline ring, while relatively stable, can undergo several transformations, including oxidation to the corresponding pyrazole. The kinetics and thermodynamics of these transformations are influenced by the substituents on the pyrazoline core and the reaction conditions.
One common transformation of the 2-pyrazoline scaffold is oxidative aromatization to form the more stable aromatic pyrazole ring. For instance, a fluorinated pyrazoline, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, can be oxidized to the corresponding pyrazole using glacial acetic acid with heating at 85 °C for 24 hours. mdpi.com This reaction highlights a typical transformation of the pyrazoline core, converting the saturated C4-C5 bond into a double bond to achieve aromaticity.
The synthesis of the pyrazoline ring itself provides insight into its reactivity. The reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives is a common route to pyrazolines. mdpi.com The mechanism often involves a nucleophilic addition of the hydrazine to the carbonyl group of the chalcone, followed by an intramolecular cyclization. researchgate.net Studies on the kinetics of pyrazoline formation from chalcones and thiosemicarbazide (B42300) in a basic medium have indicated that the reaction follows pseudo-first-order kinetics. researchgate.net
The temperature dependence of reaction rates allows for the determination of thermodynamic activation parameters. Although specific kinetic and thermodynamic data for the transformation of this compound are not extensively detailed in the provided context, the general principles of pyrazoline reactivity can be inferred from related structures. For example, the synthesis of various pyrazoline derivatives has been studied under different catalytic conditions, with reaction times varying from minutes under microwave irradiation to several hours under conventional heating, indicating a significant dependence of the reaction kinetics on the energy input and the nature of the catalyst. mdpi.comjocpr.com
The transformation of pyrazolines can also involve reactions at the substituent groups. For example, 1-acetyl-3,5-diaryl-2-pyrazolines can be synthesized by the cyclization of chalcones with hydrazine hydrate (B1144303) in acetic acid, indicating the N-1 position is susceptible to acylation. nih.gov The stability of the pyrazoline ring is a key factor in these transformations, with the drive to form a more stable aromatic pyrazole often being a significant thermodynamic driving force for oxidation reactions. mdpi.com
Below is a table summarizing reaction conditions for transformations involving pyrazoline scaffolds, drawn from related compounds.
| Precursor Compound | Transformation | Reagents and Conditions | Product |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Oxidative Aromatization | Glacial acetic acid, 85 °C, 24 h | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com |
| Chalcone derivative | Cyclization | Phenyl hydrazine, ethanol (B145695), microwave (180 W), 10 min | N-phenyl pyrazoline mdpi.com |
| Chalcone derivative | Cyclization | Thiosemicarbazide, basic medium (sodium ethoxide), ethanol | 1-Thiocarbamoyl-pyrazoline researchgate.net |
| 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-propenyl-1-ketone | N-Acetylation and Cyclization | Hydrazine hydrate, acetic acid, reflux, 6 h | 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline nih.gov |
Advanced Research Applications of 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline and Its Derivatives
Chemosensor Development and Ion Recognition
Pyrazoline derivatives are extensively explored as chromogenic and fluorogenic chemosensors for the detection of various metal ions. researchgate.net Their high sensitivity, selectivity, rapid response time, and cost-effectiveness make them valuable alternatives to traditional analytical methods like atomic absorption spectroscopy. nih.gov The core structure allows for the incorporation of specific recognition moieties to target a wide array of cations. researchgate.netnih.gov
The design of selective chemosensors based on pyrazoline derivatives hinges on the principle of integrating a metal ion binding site (receptor) with the fluorescent pyrazoline core (fluorophore). The modular nature of pyrazoline synthesis, often involving the condensation of chalcones with hydrazine (B178648) reagents, provides a straightforward method to introduce functional groups that can selectively chelate specific metal ions. nih.govdergipark.org.tr
Key design strategies include:
Incorporation of Heterocyclic Moieties: Attaching nitrogen-containing heterocycles like pyridine (B92270) or benzothiazole (B30560) can create specific binding pockets for ions such as Zn²⁺ or Ni²⁺. nih.govrsc.org For instance, a pyridine-appended pyrazoline has been shown to act as a "turn-on" fluorescent sensor for both Zn²⁺ and Cd²⁺. nih.gov
Phenolic and Hydroxyl Groups: The inclusion of hydroxyl (-OH) groups, particularly ortho to the pyrazoline ring attachment, provides an effective binding site for ions like Al³⁺. rsc.org The deprotonation of the phenolic proton upon metal binding significantly alters the electronic properties of the molecule, leading to a detectable signal.
Donor-Acceptor Architecture: The inherent electron-donating ability of the pyrazoline ring's N-1 nitrogen can be paired with electron-accepting groups to create a "push-pull" system. rsc.orgresearchgate.net This architecture is sensitive to the local environment, and the coordination of a metal ion can drastically modulate the intramolecular charge transfer (ICT), resulting in a change in fluorescence or color. nih.gov
Tuning Substituents: Modifying the aryl rings at the 1, 3, and 5 positions of the pyrazoline core allows for the fine-tuning of both selectivity and photophysical properties. rsc.org For example, introducing different substituents on the 1-phenyl ring can influence the sensor's response. rsc.org
These design principles have led to the development of sensors for a variety of metal ions, including Fe³⁺, Cd²⁺, Cu²⁺, Zn²⁺, Al³⁺, and Cr³⁺. researchgate.netnih.govnih.gov
Table 1: Examples of Pyrazoline-Based Chemosensors for Metal Ion Detection
| Pyrazoline Derivative Structure/Name | Target Ion(s) | Sensing Mode | Detection Limit | Reference |
|---|---|---|---|---|
| Pyrene-appended pyrazoline with a phenolic group (PY-I) | Al³⁺ | Fluorescence enhancement ("Turn-on") | Not Specified | rsc.org |
| Pyridine pyrazoline sensor | Zn²⁺ / Cd²⁺ | Fluorescence enhancement ("Turn-on") | 0.0319 µM (for Zn²⁺) | nih.gov |
| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY) | Cd²⁺ | Fluorescence quenching ("Turn-off") | 0.09 µM | nih.gov |
| Quinoline appended pyrazoline (QFP) | Ni²⁺ | Fluorescence imaging | Not Specified | rsc.org |
| Pyridine–pyrazole (B372694) based chemosensor (17) | Al³⁺ | Colorimetric and Fluorescent | Not Specified | nih.gov |
The detection of metal ions by pyrazoline-based sensors operates through several photophysical mechanisms that modulate the fluorophore's emission. nih.gov
Intramolecular Charge Transfer (ICT): Many pyrazoline sensors are designed as donor-π-acceptor (D-π-A) systems. researchgate.net In the excited state, an electron is transferred from the donor (often the pyrazoline N-1) to the acceptor. nih.gov When a metal ion binds to the receptor, it alters the electron density and the energy levels of the molecular orbitals, thereby modifying the ICT process and leading to a change in the fluorescence spectrum (color or intensity). nih.gov
Photoinduced Electron Transfer (PET): In PET-based sensors, the receptor has a lone pair of electrons (e.g., on a nitrogen or oxygen atom) that can quench the fluorescence of the pyrazoline fluorophore by transferring an electron to it in the excited state. mdpi.com Upon binding with a metal cation, the lone pair electrons of the receptor are engaged in coordination, which lowers the HOMO energy level of the receptor. mdpi.com This inhibits the PET process, restoring or "turning on" the fluorescence. nih.govsemanticscholar.org
Ligand-to-Metal Charge Transfer (LMCT): In some cases, particularly with transition metals, fluorescence quenching can occur due to the transfer of an electron from the excited state of the pyrazoline ligand to the d-orbitals of the bound metal ion. nih.gov This mechanism has been proposed for the quenching of a pyrazoline-based sensor's fluorescence by Cr³⁺. nih.gov
Chelation-Enhanced Quenching (CHEQ): Conversely to PET, binding to a metal ion can sometimes induce or enhance fluorescence quenching. This is often observed with paramagnetic metal ions like Cu²⁺ or Fe³⁺. researchgate.netresearchgate.net The interaction with the paramagnetic center facilitates non-radiative decay pathways, leading to a "turn-off" signal.
H-bond Interactions: While less common for metal ion sensing, hydrogen bonding interactions can play a role in anion sensing or in modulating the sensor's environment. For instance, interactions with protic solvents or specific anions can alter the electronic state of the pyrazoline system, causing a detectable optical response.
Materials Science Research: Optoelectronic and Functional Materials
The excellent luminescent properties, high quantum yields, and good thermal stability of 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline and its derivatives make them attractive candidates for applications in materials science, particularly in the development of optoelectronic devices and functional materials. rsc.orgresearchgate.net
Pyrazoline derivatives are renowned for their intrinsic blue fluorescence, a property that has been extensively studied and utilized. rsc.orgnih.gov They serve as the core structure for a wide range of fluorescent dyes and probes for biological and chemical applications. These probes are valued for their high sensitivity, ease of synthesis, and the tunability of their photophysical properties. nih.gov
Research in this area has led to the development of:
Bioimaging Probes: Pyrazoline-based probes have been successfully used for cell imaging. rsc.orgnih.gov For example, certain derivatives have been shown to stain the cytoplasm of cancer cells with negligible cytotoxicity, highlighting their potential as biocompatible fluorescent labels in live-cell microscopy. nih.gov
Analyte-Specific Probes: Beyond metal ions, pyrazoline probes have been designed to detect other important analytes. A notable example is a pyrazoline-based sensor for picric acid, a common explosive, which operates via fluorescence quenching. researchgate.net
Solvatochromism refers to the change in a substance's color or spectral properties with a change in the polarity of the solvent. Pyrazoline derivatives often exhibit significant solvatochromism, where their absorption and emission spectra shift in response to the solvent environment. rsc.orgacs.org
This phenomenon is attributed to their larger dipole moment in the excited state compared to the ground state. rsc.org In polar solvents, the excited state is stabilized more than the ground state, typically leading to a red-shift (a shift to a longer wavelength) in the emission spectrum. rsc.orgresearchgate.net This sensitivity to the local environment makes them useful as probes for solvent polarity and for studying intermolecular interactions. acs.org The Lippert-Mataga equation is often used to correlate the spectral shifts with the solvent's polarity function, providing insights into the change in dipole moment upon excitation. rsc.orgresearchgate.net
Table 2: Solvatochromic Shift in a Pyrazoline Derivative
| Solvent | Polarity (Dielectric Constant, ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| n-Hexane | 1.88 | ~390 | ~460 | ~70 |
| Toluene (B28343) | 2.38 | ~392 | ~475 | ~83 |
| Dichloromethane | 8.93 | ~395 | ~495 | ~100 |
| Acetonitrile | 37.5 | ~390 | ~510 | ~120 |
The unique electronic structure of pyrazoline derivatives makes them promising materials for optoelectronic applications.
Electroluminescent (EL) Properties: Pyrazolines are investigated as emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Their high fluorescence quantum yields, good film-forming capabilities, and charge-transport properties are highly advantageous for EL devices. researchgate.net The push-pull nature of many derivatives facilitates a high efficiency of converting electrical energy into light. researchgate.net They have been used as dopants in host materials like poly(N-vinylcarbazole) (PVK) to create OLEDs that emit light, often in the blue-green part of the spectrum. researchgate.netmdpi.commdpi.com
Nonlinear Optical (NLO) Properties: Pyrazoline derivatives have attracted significant attention for their third-order NLO properties, which are crucial for applications in optical switching, data storage, and optical limiting. rsc.orgresearchgate.net The NLO response is highly dependent on the molecular structure. By strategically adding strong electron-donating and electron-accepting groups to the pyrazoline scaffold, the molecular hyperpolarizability (a measure of NLO activity) can be significantly enhanced. rsc.orgresearchgate.net Studies have shown that the NLO properties can be tailored by changing the type and position of these functional groups. researchgate.net
Table 3: List of Compounds Mentioned
| Abbreviation / Name | Full Chemical Name |
|---|---|
| This compound | 1-Phenyl-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole |
| PY-I | Pyrene-appended pyrazoline with a phenolic group |
| PY | 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |
| QFP | 3-(1-benzothiazol-2-yl-5-furan-2yl-4,5-dihydro-1H-pyrazol-3yl)-4-hydroxy-1H-quinoline-2-one |
| PVK | Poly(N-vinylcarbazole) |
Mechanistic Studies in Biological and Biomedical Sciences (Research-focused, excluding clinical/safety/dosage)
The this compound scaffold and its derivatives have been the subject of extensive mechanistic studies to elucidate their interactions with various biological targets. These investigations, primarily centered on enzyme inhibition and receptor modulation, have revealed key structural features that govern their potency and selectivity, providing a foundation for the rational design of new therapeutic agents.
Enzyme Inhibition Studies and Inhibitory Mechanisms
Pyrazoline derivatives have demonstrated a remarkable ability to inhibit a wide range of enzymes implicated in various pathological conditions. Mechanistic studies, including enzyme kinetics and in-silico molecular modeling, have been pivotal in understanding their mode of action at a molecular level.
The pyrazoline core is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Structurally similar to the selective COX-2 inhibitor Celecoxib (B62257), which features a 1,5-diaryl pyrazole ring, various 1,3,5-triaryl-2-pyrazoline derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory potential. acs.orgresearchgate.net
Research has shown that many of these pyrazoline compounds exhibit preferential inhibition of COX-2 over COX-1. mdpi.com For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more potent COX-2 inhibitors than COX-1. mdpi.com Molecular docking studies have complemented these findings, illustrating how these molecules fit into the active site of the COX-2 enzyme, a mechanism that underpins their anti-inflammatory properties. mdpi.com The development of pyrazoline derivatives bearing a benzenesulfonamide (B165840) moiety has led to compounds that are more active than celecoxib, highlighting the scaffold's potential for potent and selective COX-2 inhibition. nih.gov
| Derivative Class | Target Enzyme(s) | Key Findings |
| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | COX-1, COX-2 | Generally exhibit higher selectivity for COX-2 over COX-1. mdpi.com |
| Pyrazolines with Aminosulfonyl Pharmacophore | COX-2 | Potent anti-inflammatory agents, with some derivatives showing higher activity than Celecoxib. nih.gov |
| Pyrazolines with Methanesulfonyl Pharmacophore | COX-1, COX-2 | Demonstrated significant anti-inflammatory activity through COX inhibition. nih.gov |
Derivatives of pyrazoline have emerged as significant inhibitors of enzymes central to neurodegenerative disorders, namely acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). mdpi.com Inhibition of AChE increases levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease, while MAO inhibitors are used in the treatment of depression and Parkinson's disease.
Studies on 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that these compounds can act as dual inhibitors of AChE and MAO-B. Structure-activity relationship (SAR) analyses have shown that fluoro-substituted derivatives tend to be more effective as MAO-B inhibitors, whereas chloro-substituted analogues show better AChE inhibition. For example, N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was identified as a highly selective MAO-B inhibitor.
Halogenated pyrazolines have been specifically investigated as selective MAO-B inhibitors. One study found that 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) was a highly potent, reversible, and competitive inhibitor of MAO-B, with a selectivity index of over 133. Molecular docking studies of AChE inhibitors like 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline have identified key interactions with amino acid residues such as Tyr341, Tyr124, and Trp86 within the enzyme's active site.
| Compound/Derivative | Target(s) | IC50 / Ki / pIC50 | Selectivity | Mechanism |
| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline | AChE | IC50: 0.040 µM | Selective for AChE over BuChE | Interacts with Tyr341, Tyr124, Trp86 residues. |
| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-B | IC50: 0.063 µM; Ki: 0.034 µM | SI > 133 for MAO-B over MAO-A | Reversible, Competitive |
| N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | MAO-B | pIC50: 3.47 | Highly selective for MAO-B | N/A |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | AChE | pIC50: 4.2 | N/A | N/A |
Certain 1,3,5-triaryl-2-pyrazoline derivatives have been identified as potent dual inhibitors of urease and α-glucosidase. Urease is a bacterial enzyme linked to infections by Helicobacter pylori and the formation of kidney stones, while α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes.
A systematic study of a library of 1,3,5-triaryl-2-pyrazolines revealed compounds with urease inhibitory activities (IC50 values ranging from 9.13 to 18.42 μM) that were superior to the standard inhibitor, thiourea. The same series of compounds also demonstrated α-glucosidase inhibition, with IC50 values in the range of 114.57 to 462.94 μM. Kinetic studies of one of the most potent urease inhibitors from this series revealed a competitive mode of inhibition. The structure-activity relationship indicated that the nature and position of substituents on the phenyl rings significantly influence the inhibitory activity against both enzymes. Other studies have also reported mild to moderate α-glucosidase inhibitory activity from different pyrazoline series.
| Derivative Class / Compound | Target Enzyme | IC50 Range | Key Findings |
| 1,3,5-Triaryl-2-pyrazolines (2a-2q) | Urease | 9.13 ± 0.25 to 18.42 ± 0.42 µM | More potent than standard thiourea. Compound 2g showed competitive inhibition. |
| 1,3,5-Triaryl-2-pyrazolines (2a-2q) | α-Glucosidase | 114.57 ± 1.35 to 462.94 ± 1.23 µM | Compound 2m was identified as a potent dual inhibitor. |
| Pyrazole-phthalazine hybrids | α-Glucosidase | 13.66 ± 0.009 to 494 ± 0.006 µM | Significantly more active than standard Acarbose. |
The therapeutic potential of the pyrazoline scaffold extends to other important enzyme targets.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition: Pyrazoline derivatives have been investigated as cholesterol metabolism modulators through the inhibition of ACAT, an enzyme involved in cellular cholesterol esterification. Certain substituted pyrazolines have shown in vitro inhibitory activity against both human ACAT-1 and ACAT-2 isoforms.
Nitric Oxide Synthase (NOS) Inhibition: Compounds containing the pyrazole ring have been shown to be potent inhibitors of nitric oxide synthase (NOS) isoforms. 1H-Pyrazole-1-carboxamidine (PCA) inhibits inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms with IC50 values in the sub-micromolar range. The inhibition is competitive with the substrate L-arginine and can be reversed. Ring substitutions can alter potency and introduce selectivity towards iNOS.
Phosphodiesterase IV (PDE4) Inhibition: PDE4 is a key enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in inflammatory and immune responses. While direct inhibition of PDE4 by this compound is not extensively documented, the structural similarity of the pyrazoline scaffold to known inhibitors suggests its potential in this area. For example, research inspired by the COX-2 inhibitor celecoxib led to the development of trisubstituted pyrazolines as novel PDE5 inhibitors, demonstrating the adaptability of the scaffold for phosphodiesterase inhibition. acs.org
Receptor Modulation and Ligand Binding Mechanisms
Beyond enzyme inhibition, pyrazoline derivatives have been shown to modulate the function of various cellular receptors. Molecular docking and crystallographic studies have been instrumental in visualizing the binding modes and specific molecular interactions between these ligands and their receptor targets.
Kinase Receptors: Derivatives of the core structure have been evaluated as inhibitors of protein kinases, which are crucial in cell signaling and are often dysregulated in cancer. Molecular docking studies have explored the binding of pyrazoline derivatives to the Epidermal Growth Factor Receptor (EGFR), identifying key interactions within the receptor's active site and correlating binding fitness with inhibitory activity. Furthermore, compounds like 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine have been investigated as potential p38α MAP kinase inhibitors.
Steroid Hormone Receptors: The pyrazole scaffold has been shown to interact with nuclear hormone receptors. For instance, a molecular docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole demonstrated a high binding affinity (-10.61 Kcal/mol) and a low inhibition constant (Ki = 16.71 nM) for the human estrogen receptor alpha (ERα), suggesting its potential as a modulator of this receptor. researchgate.net
Cannabinoid Receptors: Certain substituted pyrazoline derivatives have been reported to act as antagonists of the cannabinoid CB1 receptor, a target for treating neuropsychiatric disorders. nih.gov
The binding mechanisms often involve a combination of hydrophobic interactions and specific hydrogen bonds. X-ray crystallography of 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine revealed that its crystal packing is stabilized by intermolecular hydrogen bonds, where the amino group donates hydrogen bonds to the nitrogen of the pyridine ring and the fluorine atom of the 4-fluorophenyl ring of adjacent molecules. These detailed structural insights are crucial for understanding the ligand-receptor interactions that drive the biological activity of this class of compounds.
Cannabinoid Receptor (CB1) Antagonism and Modulation
Derivatives of the pyrazole scaffold have been instrumental in the development of antagonists for the Cannabinoid Receptor 1 (CB1). The CB1 receptor, primarily expressed in the central nervous system, is a key component of the endocannabinoid system. nih.gov Antagonism of this receptor has been investigated for its therapeutic potential in treating conditions such as obesity and metabolic syndrome. nih.gov
The archetypal CB1 antagonist, rimonabant, features a diaryl-pyrazole structure. researchgate.net Research into novel pyrazole analogues focuses on modifying substituents to enhance potency and selectivity, while also aiming to mitigate central nervous system side effects by creating peripherally restricted antagonists. nih.gov Studies have shown that modifications at various positions of the pyrazole ring, such as the N1 and C3 positions, significantly influence hydrophobic interactions with the CB1 receptor. For instance, some tricyclic pyrazole-based compounds have been designed as rigid analogs of rimonabant, showing high affinity and selectivity for CB1 receptors. mdpi.com The goal of this research is to develop compounds that can provide the therapeutic benefits of CB1 antagonism without the adverse psychiatric effects that led to the withdrawal of earlier drugs like rimonabant. nih.gov
Estrogen Receptor Alpha (ERα) Interactions
The estrogen receptor alpha (ERα) is a crucial target in the treatment of hormone-dependent breast cancer. mdpi.com Pyrazole derivatives have been identified as promising scaffolds for the development of novel ERα inhibitors. mdpi.comthesciencein.org Molecular docking studies have shown that these compounds can effectively bind to the active site of ERα, interacting with key amino acid residues such as Arg394 and Glu353. mdpi.commdpi.com
For example, a newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, demonstrated a binding affinity to ERα close to that of the established modulator 4-hydroxytamoxifen (B85900) (4-OHT). mdpi.com The binding selectivity of pyrazole derivatives is influenced by the substituent patterns on the pyrazole core. Certain tetrasubstituted pyrazoles have shown a high affinity and selectivity for ERα over its beta subtype (ERβ). nih.gov The development of ERα-specific agonists and antagonists is valuable for dissecting the specific biological roles of this receptor subtype in estrogen target cells. nih.govnih.gov
Antimicrobial Activity: Mechanistic Insights into Bacterial and Fungal Inhibition
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.govnih.govumsu.ac.ir Pyrazoline derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. nih.govumsu.ac.ir The antimicrobial efficacy of these compounds is often linked to the nature and position of substituents on the pyrazoline ring.
Research has indicated that increasing the polarity of these compounds can enhance their efficacy against Gram-positive bacteria. umsu.ac.ir Conversely, derivatives containing methoxy (B1213986) groups have shown effectiveness in suppressing the growth of Gram-negative bacteria. umsu.ac.ir For instance, trifluorophenyl-substituted pyrazoles have been found to be potent inhibitors of S. aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.39 μg/ml. nih.gov Some pyrazoline derivatives have also exhibited moderate antifungal activity against pathogens like C. albicans. nih.gov
| Compound Type | Target Organism | Activity/MIC Value |
| Thiazolidinone-clubbed pyrazoles | E. coli | Moderate (MIC = 16 μg/ml) nih.gov |
| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram-positive & Gram-negative) | Potent (MBC <1 μg/ml) nih.gov |
| Trifluorophenyl-substituted pyrazoles | S. aureus (including MRSA) | Potent (MIC as low as 0.39 μg/ml) nih.gov |
| 2-pyrazoline (B94618) derivatives | E. faecalis | High (MIC = 32 µg/mL) nih.gov |
| 2-pyrazoline derivatives | B. subtilis | Moderate (MIC = 64 µg/mL) nih.gov |
| 2-pyrazoline derivatives | C. albicans | Moderate (MIC = 64 µg/mL) nih.gov |
Antioxidant Mechanisms and Free Radical Scavenging Properties
Oxidative stress is implicated in a wide range of diseases, making the development of effective antioxidants a key research area. Pyrazoline and pyrazole derivatives have shown significant antioxidant and free radical scavenging capabilities. lew.romdpi.comnih.govniscpr.res.in Their mechanism of action often involves the donation of a hydrogen atom to neutralize free radicals. nih.gov
The antioxidant activity of these compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. lew.roniscpr.res.in Studies have shown that the substituent on the pyrazole ring plays a critical role in its antioxidant potential. For instance, some phenyl-pyrazolone derivatives not only act as scavengers of oxygen free radicals but also exhibit reactivity towards aldehydes generated during lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE). mdpi.com
| Assay | Compound Type | Result |
| DPPH Scavenging | Pyrazoline and Pyrazole derivatives | SC50: 9.91-15.16 µg/mL lew.ro |
| ABTS Radical Cation Decolorisation | 3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline | More potent than BHT lew.ro |
| ABTS Radical Cation Decolorisation | 4-methoxyphenyl pyrazoline | Potent inhibitory activity niscpr.res.in |
| DPPH Scavenging | Chloro substituted pyrazoline | Moderate inhibitory activity niscpr.res.in |
Mechanistic Research into Neurodegenerative Disorders (e.g., Alzheimer's Disease)
Neurodegenerative disorders like Alzheimer's disease present complex pathological challenges, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. nih.govacs.orgexcli.de Pyrazoline derivatives have emerged as multi-target directed ligands with the potential to address several of these pathological features. nih.govexcli.deresearchgate.net
One key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. acs.orgnih.gov By inhibiting AChE, these compounds can help to restore cholinergic function. nih.gov For example, certain 3,5-diaryl-2-pyrazoline 1-carbothioamides have exhibited potent anti-AChE activity, with IC50 values in the nanomolar range. acs.orgnih.gov Additionally, some pyrazole derivatives have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, which may also play a role in the pathology of Alzheimer's disease. nih.govresearchgate.net
| Compound Series | Target | Potency (IC50/pIC50) |
| 1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline | AChE | 0.09 ± 0.004 μM acs.orgnih.gov |
| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | AChE | 23.47 ± 1.17 nM acs.orgnih.gov |
| Thiazolyl-pyrazoline analogues | AChE | 14.37 ± 0.21 to 17.96 ± 0.31 nM nih.gov |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | AChE | pIC50 = 4.2 nih.govresearchgate.net |
| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | MAO-B | pIC50 = 3.47 (highly selective) nih.govresearchgate.net |
Antischistosomal Activity: Investigation of Molecular Targets
Schistosomiasis is a parasitic disease that affects millions of people worldwide, and the reliance on a single drug, praziquantel, raises concerns about the development of resistance. nih.govresearchgate.net Pyrazoline derivatives have been identified as a promising new class of antischistosomal agents. nih.govresearchgate.net
In vitro studies have shown that several pyrazoline compounds are effective against adult Schistosoma mansoni worms, with some exhibiting an EC50 value below 10 µM. nih.govresearchgate.net Importantly, these active compounds also demonstrated a negative impact on the fecundity of the parasite, leading to a significant reduction in egg production. nih.gov Structure-activity relationship analyses suggest that the non-aromatic nature of the heterocycle and the N-substitution are crucial for their antischistosomal properties. nih.gov While the precise molecular targets are still under investigation, these findings highlight the potential of pyrazoline derivatives as a new scaffold for the development of much-needed antischistosomal drugs.
Investigations into Antidiabetic Activity
Diabetes mellitus is a metabolic disorder characterized by high blood glucose levels. innspub.netinnspub.net One therapeutic strategy for managing type 2 diabetes is to inhibit enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. innspub.netnih.gov Pyrazoline derivatives have shown promise as inhibitors of these enzymes. innspub.netinnspub.netnih.gov
The therapeutic potential of pyrazolines in diabetes is attributed to their ability to modulate key biological targets involved in glucose metabolism and insulin (B600854) sensitivity. innspub.net In vitro studies have demonstrated that certain pyrazoline derivatives can potently inhibit α-glucosidase and α-amylase, with IC50 values comparable to the standard drug, acarbose. nih.gov For instance, some synthesized pyrazole derivatives showed α-glucosidase and α-amylase inhibition with IC50 values of 75.62 ± 0.56 µM and 119.3 ± 0.75 µM, respectively. nih.gov These findings suggest that pyrazolines could serve as a valuable scaffold for the design of new antidiabetic agents. innspub.netmdpi.comjournaljpri.com
Exploration of Antifungal and Insecticidal Activities
The structural framework of pyrazoline, a five-membered heterocyclic compound with two adjacent nitrogen atoms, has served as a valuable scaffold in the development of new bioactive agents. ijpbs.commdpi.com Researchers have extensively modified this core structure, leading to the synthesis of numerous derivatives with a wide spectrum of biological activities, including antifungal and insecticidal properties. proquest.comresearchgate.net The introduction of specific substituents, such as phenyl and fluorophenyl groups, onto the pyrazoline ring has been a key strategy in modulating these activities. This section details the research findings concerning the antifungal and insecticidal potential of this compound and related derivatives.
Antifungal Research Findings
Derivatives of pyrazoline have demonstrated notable efficacy against a variety of fungal pathogens, including those affecting plants and humans. The presence of a fluorine atom, known for its high electronegativity and small atomic radius, often enhances the biological activity of molecules. worldnewsnaturalsciences.com
Studies on fluorinated pyrazoline derivatives have revealed significant activity against several plant-pathogenic fungi. For instance, a series of 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were tested for their antifungal properties. nih.gov Among these, the 2-chlorophenyl derivative (H9) showed the highest inhibition against Sclerotinia sclerotiorum (43.07% inhibition) and Fusarium culmorum (46.75% inhibition). nih.gov Another compound in the same series, the 2,5-dimethoxyphenyl derivative (H7), also displayed considerable activity against S. sclerotiorum, with an inhibition rate of 42.23%. nih.gov
Further research into fluorine-containing 1,3,5-trisubstituted pyrazolines has identified compounds with potent in-vitro antifungal activity against strains like Aspergillus flavus, Aspergillus niger, and Penicillium chrysogenum. worldnewsnaturalsciences.com The synthesis of various 1,3,5-triphenyl-2-pyrazoline derivatives and their subsequent testing against pathogenic fungi such as Candida albicans, C. parapsilosis, and Cryptococcus neoformans also yielded promising results. researchgate.net One of the most effective compounds identified was 1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, which showed a Minimum Inhibitory Concentration (MIC) of 25 μg/ml against C. parapsilosis. researchgate.net Other research has successfully synthesized pyrazoline derivatives that show significant activity against various Candida species. tandfonline.com
The versatility of the pyrazoline scaffold is further highlighted by the creation of hybrid molecules. For example, pyrazolyl-thiazole derivatives have been synthesized and evaluated, with many showing good antifungal activity against Aspergillus niger. nih.gov
Table 1: Antifungal Activity of Selected Pyrazoline Derivatives
| Derivative Structure/Name | Target Fungi | Activity Measurement | Result | Source |
|---|---|---|---|---|
| 3-(4-fluorophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (H9) | Sclerotinia sclerotiorum | % Inhibition | 43.07% | nih.gov |
| 3-(4-fluorophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (H9) | Fusarium culmorum | % Inhibition | 46.75% | nih.gov |
| 3-(4-fluorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (H7) | Sclerotinia sclerotiorum | % Inhibition | 42.23% | nih.gov |
| 1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | Candida parapsilosis | MIC | 25 µg/ml | researchgate.net |
| Various 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives | Candida species | Antifungal Activity | Significant activity observed | tandfonline.com |
| Various 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives | Aspergillus niger | Antifungal Activity | Good activity observed in 24 derivatives | nih.gov |
Insecticidal Research Findings
The pyrazoline and pyrazole scaffolds are integral to several commercial insecticides, which often target the insect's central nervous system. sphinxsai.comnih.gov Research has focused on modifying these core structures to discover new agents with improved potency and different modes of action.
One study involved the synthesis of novel derivatives carrying pyrazoline and 1,3,4-oxadiazole (B1194373) moieties, modifying the "phenyl-isoxazole-phenyl" structure found in commercial insecticides like fluralaner. nih.gov These new "phenyl-pyrazoline-oxadiazole" compounds were tested against the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). nih.gov Compound A21 from this series demonstrated significant insecticidal activity, with a Lethal Concentration 50 (LC50) of 1.2 µg/mL against P. xylostella, which was more potent than the commercial insecticide ethiprole (B1671408) (LC50 = 2.9 µg/mL). nih.gov The same compound also showed an LC50 of 13.2 µg/mL against S. frugiperda, far exceeding the potency of fipronil (B1672679) (LC50 = 78.8 µg/mL). nih.gov
In another research effort, pyrazole Schiff bases were synthesized and evaluated for their effectiveness against termites and locusts. researchgate.net The results were highly promising, with two compounds, 3f and 3d, demonstrating excellent anti-termite activity with LC50 values of 0.001 µg/mL and 0.006 µg/mL, respectively. researchgate.net These values indicate significantly higher potency compared to the reference drug fipronil (LC50 = 0.038 µg/mL). researchgate.net Furthermore, another pyrazole derivative, 6h, exhibited superior anti-locust activity (LC50 = 47.68 µg/mL) when compared to fipronil (LC50 = 63.09 µg/mL). researchgate.net
The combination of pyrazole moieties with other heterocyclic rings has also been explored. A study on pyridine derivatives featuring pyrazole and pyrazoline substituents found that these modifications enhanced insecticidal profiles against cockroaches (Periplaneta americana). sphinxsai.com The results indicated that the pyrazole-containing compounds were generally more potent than their pyrazoline counterparts. sphinxsai.com
Table 2: Insecticidal Activity of Selected Pyrazoline and Pyrazole Derivatives
| Derivative Structure/Name | Target Insect | Activity Measurement | Result | Source |
|---|---|---|---|---|
| "Phenyl-pyrazoline-oxadiazole" derivative (A21) | Plutella xylostella (Diamondback moth) | LC50 | 1.2 µg/mL | nih.gov |
| "Phenyl-pyrazoline-oxadiazole" derivative (A21) | Spodoptera frugiperda (Fall armyworm) | LC50 | 13.2 µg/mL | nih.gov |
| Pyrazole Schiff base (3f) | Termites | LC50 | 0.001 µg/mL | researchgate.net |
| Pyrazole Schiff base (3d) | Termites | LC50 | 0.006 µg/mL | researchgate.net |
| Pyrazole derivative (6h) | Locusts | LC50 | 47.68 µg/mL | researchgate.net |
| N-(5-(2-substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine derivatives | Periplaneta americana (Cockroach) | Insecticidal Activity | Potent activity observed | sphinxsai.com |
Future Directions and Emerging Frontiers in 1 Phenyl 3 4 Fluorophenyl 2 Pyrazoline Research
Development of Novel and Efficient Synthetic Methodologies for Diversification
The traditional synthesis of 2-pyrazolines, often involving the cyclocondensation of α,β-unsaturated ketones (chalcones) with phenylhydrazine (B124118), is being supplemented by modern, more efficient methodologies aimed at rapid diversification and improved yields. nih.gov Emerging frontiers in this area focus on green chemistry and high-throughput synthesis.
Microwave-assisted synthesis has been established as a powerful tool for accelerating the synthesis of pyrazoline derivatives. nih.govnih.gov This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. dergipark.org.trresearchgate.netijpsdronline.com For the synthesis of 1-phenyl-3-(4-fluorophenyl)-2-pyrazoline and its analogues, microwave irradiation can be applied to both the initial chalcone (B49325) formation and the subsequent cyclization step, providing a rapid pathway to a diverse library of compounds. nih.govnih.gov
Continuous flow chemistry represents another significant advancement, enabling the safe, scalable, and automated synthesis of pyrazolines. nih.govmdpi.comrsc.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling potentially hazardous intermediates like diazo compounds that can be used in alternative synthetic routes. nih.govrsc.org This methodology has been successfully applied to the synthesis of fluorinated pyrazoles and pyrazolines, offering a modular "assembly line" approach where complex molecules are built in a sequential, telescoped fashion without isolating intermediates. nih.govmdpi.com This approach is ideal for creating diverse libraries of this compound derivatives for screening purposes.
These advanced synthetic methods are pivotal for exploring the chemical space around the core scaffold, allowing for the introduction of a wide array of substituents to fine-tune the compound's properties for specific applications.
Advancements in Spectroscopic and Structural Characterization for Complex Architectures
As more complex derivatives of this compound are synthesized, advanced characterization techniques become crucial for unambiguously determining their structures and stereochemistry.
Single-crystal X-ray crystallography remains the gold standard for elucidating the three-dimensional architecture of these molecules. nih.gov For instance, the crystal structure of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole reveals an envelope configuration for the pyrazoline ring and defines the precise dihedral angles between the various aromatic rings. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for validating computational models. X-ray analysis of related structures, such as those containing thiazole (B1198619) moieties, further confirms the spatial arrangement and intermolecular interactions, like π–π stacking, that govern the properties of these compounds in the solid state. nih.goviucr.org
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure in solution. For pyrazoline derivatives, the protons on the heterocyclic ring typically present a characteristic ABX spin system in ¹H NMR spectra, with signals appearing as distinct doublet of doublets. mdpi.comresearchgate.netjapsonline.com The presence of the fluorine atom on the phenyl ring introduces further complexity and provides a useful spectroscopic handle. Both ¹H and ¹³C NMR spectra show coupling to the ¹⁹F nucleus, with coupling constants observable across multiple bonds (e.g., ¹J(C-F), ²J(C-F), ³J(C-F)), which helps confirm the position of the fluorine substituent and provides insight into the electronic structure of the molecule. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized compounds with high accuracy. mdpi.commdpi.com
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis and biological testing has become a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net This synergy allows for the rational design of novel this compound derivatives with enhanced potency, selectivity, and desired physicochemical properties.
Molecular docking is a key computational tool used to predict the binding modes and affinities of pyrazoline derivatives to specific biological targets. mdpi.comresearchgate.net For example, docking studies have been used to investigate the interactions of fluorinated pyrazoles with the human estrogen alpha receptor (ERα), a target in breast cancer, and with monoamine oxidase (MAO) enzymes, which are targets for neurodegenerative diseases. nih.govmdpi.comnih.gov These studies help to identify key amino acid residues in the binding site that interact with the ligand, providing a rationale for the observed biological activity and guiding the design of new analogues with improved interactions.
Density Functional Theory (DFT) calculations are employed to understand the electronic properties, molecular geometry, and reactivity of these compounds. nih.gov DFT can predict spectroscopic properties, which can then be compared with experimental data to validate the proposed structures. Furthermore, these calculations are used to determine properties like HOMO-LUMO energy gaps, which are crucial for predicting the photophysical behavior of these molecules in materials science applications, such as their potential use as fluorescent probes. nih.govresearchgate.net The combination of these in silico predictions with experimental results accelerates the design-build-test-learn cycle, reducing the time and cost associated with discovering new lead compounds.
Exploration of New Applications in Advanced Materials Science
The inherent fluorescent properties of the pyrazoline core make it an attractive scaffold for the development of advanced materials. nih.govresearchgate.net Derivatives of this compound are being investigated for a range of applications that leverage their unique photophysical characteristics.
Fluorescent Probes and Sensors: Pyrazoline derivatives often exhibit strong fluorescence, typically in the blue region of the spectrum. nih.govnih.gov This property makes them excellent candidates for use as fluorescent probes for detecting specific analytes or for cell imaging applications. nih.govbohrium.com The fluorescence can be quenched or enhanced in the presence of certain substances, such as picric acid, an explosive nitroaromatic compound, allowing for the design of sensitive and selective sensors. nih.govbohrium.com The non-cytotoxic nature of some pyrazoline derivatives further enhances their suitability for biological imaging, such as staining the cytoplasm of cells. nih.gov
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and excellent charge-transporting properties of pyrazolines make them suitable for use in OLEDs. researchgate.netnih.gov They can function as both the emissive layer and the hole-transport layer in these devices. The introduction of fluorine atoms can enhance solid-state fluorescence by impeding non-radiative decay pathways through the formation of intermolecular hydrogen bonds, which is a significant advantage for device performance. nih.gov Research in this area focuses on tuning the emission color and improving the efficiency and stability of pyrazoline-based OLEDs by modifying the substituents on the aromatic rings.
Discovery of Novel Biological Targets and Mechanistic Pathways for Therapeutic Research
While the pyrazoline scaffold is known for a broad range of biological activities, future research is focused on identifying novel, specific molecular targets and elucidating the precise mechanisms of action for therapeutic benefit.
Anticancer Activity: Derivatives of this compound have demonstrated potent anticancer activity against various cancer cell lines, including liver (HepG-2), cervical (HeLa), and lung (A549) cancer. nih.govsrrjournals.com Mechanistic studies have revealed that these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death). nih.govnih.govmdpi.com This is often achieved by modulating the expression of key regulatory proteins such as p53, Bax, Bcl-2, and caspases. nih.gov Future work aims to identify the direct protein targets, such as specific kinases like EGFR, that initiate these downstream effects, which could lead to the development of more selective and potent anticancer agents. nih.gov
MAO Inhibition for Neurodegenerative Diseases: The pyrazoline scaffold is a well-established inhibitor of monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. researchgate.netnih.govekb.eg Studies have shown that substitutions on the pyrazoline core, particularly the presence of a fluorine atom, can significantly influence both the potency and selectivity of inhibition towards MAO-A or MAO-B. nih.gov For example, a study on halogenated pyrazolines found that a 5-(4-fluorophenyl) substituent resulted in the highest potency and selectivity for MAO-B, making it a promising lead for developing drugs for Parkinson's disease. nih.gov Future research will likely focus on optimizing this selectivity and exploring the therapeutic potential of these inhibitors in relevant disease models.
Multi-Target Ligand Design and Polypharmacology Approaches
The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders, where multiple biological pathways are dysregulated. The diverse biological profile of the this compound scaffold makes it an ideal candidate for the development of multi-target ligands. ijcrt.orgacs.org
By strategically combining pharmacophoric features, it is possible to design single molecules that can simultaneously modulate different targets. For example, a pyrazoline derivative could be designed to inhibit both a specific protein kinase involved in cancer cell proliferation and also possess antioxidant properties to mitigate oxidative stress, a common feature in many diseases. ijcrt.orgresearchgate.net This polypharmacological approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. The rational design of such multi-target agents is heavily reliant on the synergistic use of computational modeling to predict binding to multiple targets, followed by experimental validation. nih.govresearchgate.net The versatility of the pyrazoline core, allowing for easy modification at several positions, provides the chemical flexibility needed to pursue these sophisticated therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
